3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline
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Overview
Description
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a synthetic organic compound with the molecular formula C10H5BrF3NO2 and a molecular weight of 308.05 g/mol This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline typically involves the bromination of a quinoline derivative followed by the introduction of hydroxyl and trifluoromethoxy groups. One common method involves the following steps:
Bromination: A quinoline derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform to introduce the bromine atom at the desired position on the quinoline ring.
Hydroxylation: The brominated quinoline is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group.
Trifluoromethoxylation: Finally, the hydroxylated quinoline is reacted with a trifluoromethoxylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-6-trifluoromethylquinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Bromo-4-hydroxy-2-trifluoromethylquinoline: Similar structure but with the bromine and trifluoromethyl groups at different positions.
3-Bromo-4-chloro-6-trifluoromethylquinoline: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the quinoline ring.
Properties
IUPAC Name |
3-bromo-6-(trifluoromethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHWAFZDYHXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671093 |
Source
|
Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065087-86-6 |
Source
|
Record name | 3-Bromo-6-(trifluoromethoxy)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065087-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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